Orthogonal S-Carbamoyl Deprotection vs. Trityl and Acm
Fmoc-S-carbamoyl-L-cysteine provides an S-activated thiol that eliminates the need for heavy-metal reagents during deprotection. In contrast, Fmoc-Cys(Acm)-OH, the most widely used acid- and base-stable protecting group, requires stoichiometric Hg(II) acetate or Ag(I) for S-deprotection [1]. The on-resin conversion method from Cys(Acm) to Cys(Scm) was developed specifically to circumvent this toxic metal dependency, yielding Cys(Scm)-containing peptides without modification of sensitive residues such as tyrosine and tryptophan [1].
vs. Trt (acid-labile), Acm (Hg²⁺), tBu (reducing agents)
| Evidence Dimension | Deprotection reagent toxicity and workflow compatibility |
|---|---|
| Target Compound Data | S-carbamoyl (as Scm analog): No toxic metal required; deprotection achievable via mild reductive conditions (e.g., DTT or TCEP) or direct thiol-displacement [1] |
| Comparator Or Baseline | Fmoc-Cys(Acm)-OH: Requires Hg(OAc)₂ or AgOTf for deprotection; both reagents are toxic heavy-metal salts with disposal restrictions [1] |
| Quantified Difference | Qualitative: complete elimination of heavy-metal reagent requirement with S-carbamoyl/Scm-based strategy |
| Conditions | On-resin peptide synthesis; Acm→Scm conversion using methoxycarbonylsulfenyl chloride in DCM; Acm removal using Hg(OAc)₂ in TFA/thioanisole (standard protocol) |
Why This Matters
Eliminating Hg(II) from the workflow improves laboratory safety, simplifies waste disposal, and broadens compatibility with industrial-scale peptide manufacturing where heavy-metal contamination is stringently regulated.
- [1] Mullen DG, Weigel B, Barany G, Distefano MD. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners. J Pept Sci. 2010;16(5):219-222. doi:10.1002/psc.1223 View Source
